molecular formula C20H21N3O5S2 B4629909 4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one

4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one

Cat. No.: B4629909
M. Wt: 447.5 g/mol
InChI Key: DKVWVLLQKBCTDG-UHFFFAOYSA-N
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Description

4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core, a sulfonyl group, and a morpholine moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its potential bioactivity could lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one typically involves multiple steps, including the formation of the quinoxaline core, sulfonylation, and the introduction of the morpholine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine
  • [3-(morpholine-4-sulfonyl)phenyl]methanol

Uniqueness

What sets 4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one apart from similar compounds is its unique combination of functional groups

Properties

IUPAC Name

4-[4-methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-29-18-7-6-14(12-15(18)20(25)22-8-10-28-11-9-22)30(26,27)23-13-19(24)21-16-4-2-3-5-17(16)23/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVWVLLQKBCTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one
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4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one
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4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one
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4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one
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4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.